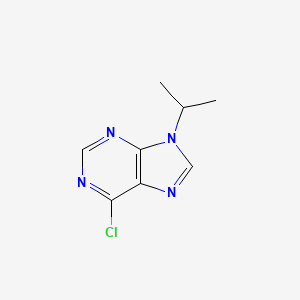

![molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8](/img/structure/B1348412.png)

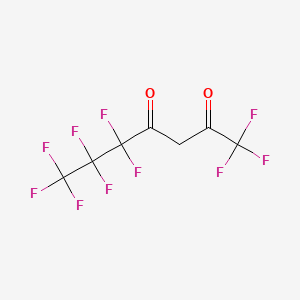

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are synthesized through various chemical processes. For instance, Ogurtsov and Rakitin (2021) synthesized a novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which acts as an intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, nucleophilic substitution of this compound with methylamine produced 4-substituted 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a structurally unique compound (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Activities

The pyrazolo[3,4-d]pyrimidine scaffold is a focal point in medicinal chemistry due to its wide range of biological and pharmacological activities. These compounds are recognized for their anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. For instance, a study by El-Dean et al. (2016) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema test in rats, with promising results (El-Dean et al., 2016). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Applications in Material Science

Beyond medicinal chemistry, these compounds also find applications in material science. For example, Ajani et al. (2019) reported the synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019). Additionally, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, demonstrating their potential use in agricultural settings (Luo et al., 2017).

Eigenschaften

IUPAC Name |

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSWXBXKPTYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365913 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

650628-11-8 |

Source

|

| Record name | 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

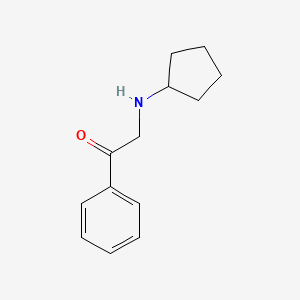

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

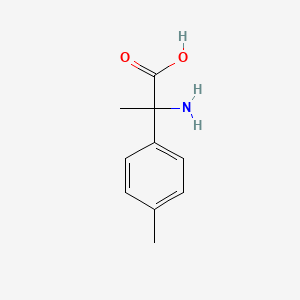

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

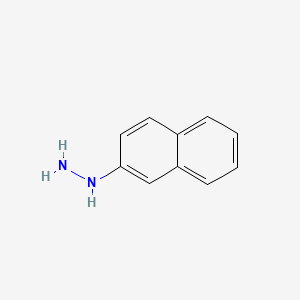

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)